S-Gboxin

Übersicht

Beschreibung

S-Gboxin ist ein kleines Molekül, das als Inhibitor der oxidativen Phosphorylierung (OXPHOS) fungiert. Es ist ein aktives Analogon von Gboxin und hat eine starke Antitumoraktivität gezeigt, insbesondere gegen Glioblastom, eine Art von Hirntumor. This compound hemmt das Wachstum von sowohl Maus- als auch menschlichen Glioblastomzellen, indem es den mitochondrialen oxidativen Phosphorylierungspfad angreift .

Herstellungsmethoden

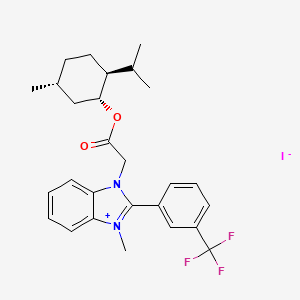

Die Herstellung von this compound umfasst mehrere synthetische Schritte. Der Prozess beginnt mit der Reaktion von o-Phenylendiamin mit N-Propionaldehyd zur Bildung von 2-Ethyl-1H-benzimidazol. Dieses Zwischenprodukt wird mit Chloressigsäure-L-menthylester einer N-Alkylierung unterzogen, um 2-(2-Ethyl-1H-benzimidazol)essigsäure-L-menthylester zu erzeugen. Methylierung mit Methyliodid erzeugt Benzimidazoliumsalz, das dann einer Ionenaustauschreaktion unterzogen wird, um das Endprodukt, this compound, zu erhalten . Die Methode zeichnet sich durch milde Reaktionsbedingungen, hohe Reinheit und hohe Ausbeute aus, was sie für die industrielle Produktion geeignet macht.

Wissenschaftliche Forschungsanwendungen

S-Gboxin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug zur Untersuchung der oxidativen Phosphorylierung und der mitochondrialen Funktion verwendet.

Biologie: this compound wird in der Forschung zum Stoffwechsel von Krebszellen, insbesondere beim Glioblastom, eingesetzt.

Medizin: Die Verbindung hat sich als vielversprechender therapeutischer Wirkstoff für Glioblastom erwiesen, da sie das Tumorwachstum hemmen kann.

Industrie: This compound wird bei der Entwicklung von Antitumormedikamenten und bei der Untersuchung von mitochondrialen Inhibitoren verwendet

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität des F0F1-ATPase-Komplexes V im mitochondrialen oxidativen Phosphorylierungspfad hemmt. Diese Hemmung stört die ATP-Produktion und führt zu einer Verringerung der Energieversorgung von Krebszellen. Die Verbindung beruht auf ihrer positiven Ladung, um sich mit mitochondrialen oxidativen Phosphorylierungskomplexen zu assoziieren, und ihre Aktivität hängt vom Protonengradienten über die innere Mitochondrienmembran ab .

Wirkmechanismus

Target of Action

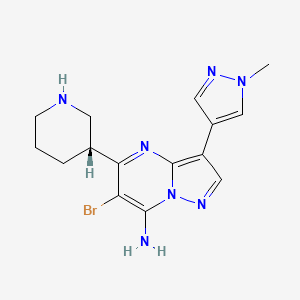

S-Gboxin, a functional analogue of Gboxin, is a small molecule that specifically inhibits the growth of primary mouse and human glioblastoma cells . The primary target of this compound is the oxidative phosphorylation (OXPHOS) complexes located in the mitochondria of cancer cells . These complexes play a crucial role in energy production within the cell.

Mode of Action

This compound operates by associating with mitochondrial OXPHOS complexes in a manner dependent on the proton gradient of the inner mitochondrial membrane . It relies on its positive charge to interact with these complexes . Specifically, it inhibits the activity of F0F1 ATP synthase, a key enzyme in the OXPHOS pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the OXPHOS pathway. This pathway is responsible for the majority of ATP production in cells, particularly in cancer cells that have a high metabolic rate . By inhibiting the F0F1 ATP synthase, this compound disrupts the OXPHOS pathway, leading to a decrease in ATP production and thus affecting the energy metabolism of the cancer cells .

Result of Action

The primary result of this compound’s action is the rapid and irreversible compromise of oxygen consumption in glioblastoma cells . This leads to a decrease in ATP production, affecting the energy metabolism of the cells and ultimately leading to cell death . In animal models, administration of a metabolically stable this compound analogue has been shown to inhibit glioblastoma growth .

Action Environment

The action of this compound is influenced by the unique metabolic environment of cancer cells. Specifically, this compound is more effective in cells with a high rate of OXPHOS, such as cancer cells . Furthermore, the effectiveness of this compound is also influenced by the status of the mitochondrial permeability transition pore (mPTP) in the cells . Cells with an inactive mPTP are more sensitive to this compound, as the inactive mPTP leads to a higher proton gradient and pH within the mitochondrial matrix, promoting the accumulation of this compound .

Safety and Hazards

Zukünftige Richtungen

The anti-GBM effect of S-Gboxin is seriously limited by poor blood circulation, the blood-brain barrier, and non-specific GBM tissue/cell uptake . This leads to insufficient this compound accumulation at GBM sites, which limits its further clinical application . Therefore, future research could focus on improving the metabolic stability, plasma stability, and pharmacokinetic properties of this compound .

Biochemische Analyse

Biochemical Properties

S-Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma . It relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes in a manner that is dependent on the proton gradient of the inner mitochondrial membrane . It inhibits the activity of F0F1 ATP synthase .

Cellular Effects

This compound rapidly and irreversibly compromises oxygen consumption in glioblastoma cells . It specifically inhibits the growth of primary mouse and human glioblastoma cells but not that of mouse embryonic fibroblasts or neonatal astrocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level by associating with mitochondrial oxidative phosphorylation complexes . It inhibits the activity of F0F1 ATP synthase, a key enzyme in the process of oxidative phosphorylation .

Temporal Effects in Laboratory Settings

The effects of this compound on glioblastoma cells are rapid and irreversible . It quickly compromises oxygen consumption in these cells, leading to their death .

Dosage Effects in Animal Models

Administration of a metabolically stable this compound analogue inhibits glioblastoma allografts and patient-derived xenografts . The exact dosage effects in animal models are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in the metabolic pathway of oxidative phosphorylation . It inhibits the activity of F0F1 ATP synthase, a key enzyme in this pathway .

Transport and Distribution

This compound associates with mitochondrial oxidative phosphorylation complexes in a manner that is dependent on the proton gradient of the inner mitochondrial membrane . This suggests that it is transported to the mitochondria where it exerts its effects.

Subcellular Localization

This compound is localized in the mitochondria of glioblastoma cells . It associates with mitochondrial oxidative phosphorylation complexes to exert its effects .

Vorbereitungsmethoden

The preparation of S-Gboxin involves several synthetic steps. The process begins with the reaction of o-phenylenediamine with N-propionaldehyde to form 2-ethyl-1H-benzimidazole. This intermediate undergoes N-alkylation with chloroacetic acid-L-menthyl ester to generate 2-(2-ethyl-1H-benzimidazole) acetic acid-L-menthyl ester. Methylation using methyl iodide produces benzimidazolium salt, which is then subjected to ion exchange to obtain the final product, this compound . The method is characterized by mild reaction conditions, high purity, and high yield, making it suitable for industrial production.

Analyse Chemischer Reaktionen

S-Gboxin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Formen zu ergeben, obwohl dies weniger häufig vorkommt.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen: Typische Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. .

Vergleich Mit ähnlichen Verbindungen

S-Gboxin wird mit anderen ähnlichen Verbindungen wie Gboxin und anderen OXPHOS-Inhibitoren verglichen:

Andere OXPHOS-Inhibitoren: Verbindungen wie FCCP und IACS-010759 hemmen ebenfalls die oxidative Phosphorylierung, unterscheiden sich jedoch in ihren spezifischen Zielen und Wirkmechanismen.

Fazit

This compound ist ein potenter Inhibitor der oxidativen Phosphorylierung mit signifikanter Antitumoraktivität, insbesondere gegen Glioblastom. Sein einzigartiger Wirkmechanismus und seine verbesserte Stabilität machen ihn zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung.

Eigenschaften

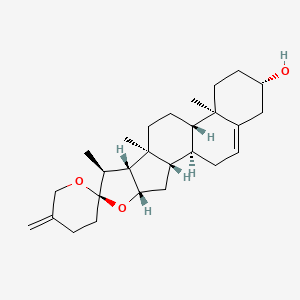

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[3-methyl-2-[3-(trifluoromethyl)phenyl]benzimidazol-3-ium-1-yl]acetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F3N2O2.HI/c1-17(2)21-13-12-18(3)14-24(21)34-25(33)16-32-23-11-6-5-10-22(23)31(4)26(32)19-8-7-9-20(15-19)27(28,29)30;/h5-11,15,17-18,21,24H,12-14,16H2,1-4H3;1H/q+1;/p-1/t18-,21+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAJNAWCJSUZDG-DZJKTSMVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101317-21-7 | |

| Record name | 1H-Benzimidazolium, 1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-2-[3-(trifluoromethyl)phenyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101317-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: The research article highlights the importance of β-catenin-IRP2-primed iron availability in cancer cells. Could you elaborate on the mechanism by which this pathway contributes to cancer progression?

A1: The research paper you cited [] focuses on the role of β-catenin in regulating iron metabolism in cancer cells and its potential as a therapeutic target. While the study doesn't explicitly investigate a compound called "S-Gboxin," it suggests that disrupting the β-catenin-IRP2 axis could be a promising strategy for cancer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)